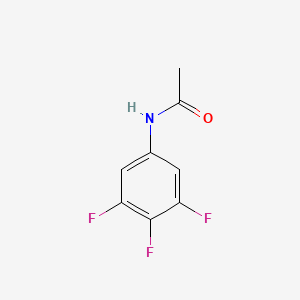
N-(3,4,5-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trifluorophenyl)acetamide typically involves the acylation of 3,4,5-trifluoroaniline with acetic anhydride or acetyl chloride under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation Reactions: Products include trifluorophenylacetic acid.
Reduction Reactions: Products include trifluorophenylethylamine.
Aplicaciones Científicas De Investigación
N-(3,4,5-trifluorophenyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparación Con Compuestos Similares
- N-(2,2,2-trifluoroethyl)benzylamine
- (2,3,6-trifluorophenyl)acetonitrile
- N-(2,2,2-trifluoroethyl)-2-butanamine
Comparison: N-(3,4,5-trifluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to other trifluoromethyl-substituted compounds . This unique structure makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
N-(3,4,5-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMPUPXRCBCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
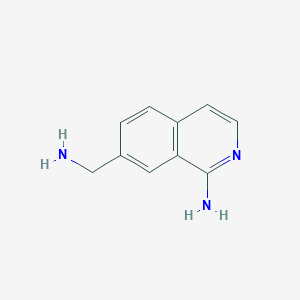

![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821970.png)
![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)
![(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2821974.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)
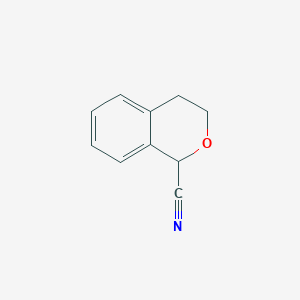
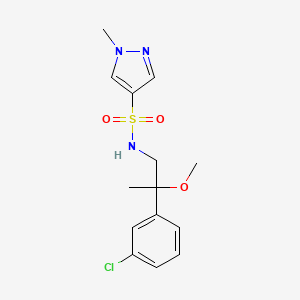
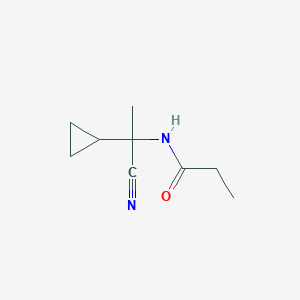
![N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2821986.png)
